molecular formula C6H7N5O B2751417 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL CAS No. 30150-46-0

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL

Cat. No.: B2751417
CAS No.: 30150-46-0
M. Wt: 165.156
InChI Key: VOWYPZUWAQPAQH-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine hydrate with aminocyanide and formic acid, followed by cyclization . Another method includes the use of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYPZUWAQPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N2C1=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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